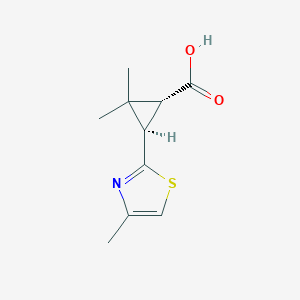

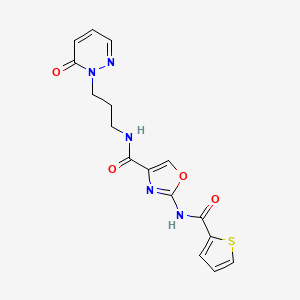

(1R,3R)-2,2-Dimethyl-3-(4-methyl-1,3-thiazol-2-yl)cyclopropane-1-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

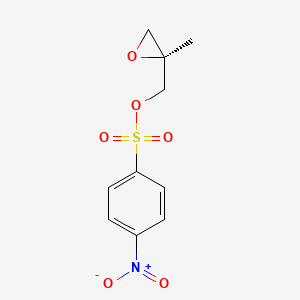

(1R,3R)-2,2-Dimethyl-3-(4-methyl-1,3-thiazol-2-yl)cyclopropane-1-carboxylic acid, also known as DMCTA, is a cyclopropane derivative that has been widely studied for its potential therapeutic applications in the field of medicine. This compound has shown promising results in various scientific research studies, which have investigated its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Scientific Research Applications

Reactions and Mechanisms

A study by Mlostoń et al. (2002) discusses the 1,3-cycloadditions of tetra-substituted thiocarbonyl ylides, leading to the formation of thiolanes and cyclopropanes through mechanisms that involve zwitterionic intermediates. This research provides insights into the stereochemistry and regioselectivity of reactions involving compounds with structures related to (1R,3R)-2,2-dimethyl-3-(4-methyl-1,3-thiazol-2-yl)cyclopropane-1-carboxylic acid. The study demonstrates the complexity of reactions involving cyclopropane derivatives, highlighting their potential in synthetic chemistry for producing diverse molecular architectures (Mlostoń, Huisgen, & Giera, 2002).

Synthesis and Applications

Notzel et al. (2001) describe a method for synthesizing thiazoline-4-carboxylates and cysteine derivatives incorporating cyclopropane groups. These compounds are analogs of penicillamine with cyclopropyl or substituted cyclopropyl groups replacing the gem-dimethyl-substituted β-carbon atom. The study opens pathways for creating novel cysteine derivatives with potential applications in pharmaceuticals and bioactive molecule design (Notzel, Labahn, Es-Sayed, & Meijere, 2001).

Analytical Chemistry

Arrebola et al. (1999) developed a method for detecting pyrethroid metabolites in human urine, including compounds structurally related to (1R,3R)-2,2-dimethyl-3-(4-methyl-1,3-thiazol-2-yl)cyclopropane-1-carboxylic acid. This research is crucial for monitoring exposure to synthetic pyrethroids, widely used as insecticides, and assessing their metabolic fate in humans (Arrebola, Martínez-vidal, Fernandez-Gutiérrez, & Akhtar, 1999).

Bioactive Compounds Synthesis

A study by Chen et al. (2013) on the synthesis of (S)-methyl 2-(2, 2, 5, 5-tetramethyl-1, 3-dioxolan-4-yl) thiazole-4-carboxylic acid methyl ester showcases the synthetic challenges and strategies in producing thiazole-containing cyclic depsipeptides. These molecules, such as Lyngbyabellin A, exhibit moderate cytotoxicity against certain cancer cells, underscoring the importance of (1R,3R)-2,2-dimethyl-3-(4-methyl-1,3-thiazol-2-yl)cyclopropane-1-carboxylic acid derivatives in medicinal chemistry (Chen et al., 2013).

properties

IUPAC Name |

(1R,3R)-2,2-dimethyl-3-(4-methyl-1,3-thiazol-2-yl)cyclopropane-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2S/c1-5-4-14-8(11-5)6-7(9(12)13)10(6,2)3/h4,6-7H,1-3H3,(H,12,13)/t6-,7-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVKCGYGRAZVTBB-BQBZGAKWSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)C2C(C2(C)C)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CSC(=N1)[C@@H]2[C@H](C2(C)C)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-chlorophenyl)-2-{[1-(4-ethoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide](/img/structure/B2673822.png)

![2-{[4-ethyl-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B2673824.png)

![2-chloro-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B2673826.png)

amino}-N-(cyanomethyl)acetamide](/img/structure/B2673829.png)

![2-(4-bromophenyl)-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}acetamide](/img/structure/B2673842.png)

![N-cyclohexyl-2-((2-oxo-1-((tetrahydrofuran-2-yl)methyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2673843.png)